molecular formula C11H18ClNO B2733438 1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride CAS No. 29238-42-4

1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride

Cat. No. B2733438
CAS RN: 29238-42-4
M. Wt: 215.72
InChI Key: DTHQWAAMYKJUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride, also known as 2-DPMP, is a psychoactive substance that belongs to the class of stimulants. It was first synthesized in the early 2000s and has gained popularity among drug users due to its powerful stimulating effects. However, despite its popularity, 2-DPMP is not approved for medical use and is considered a dangerous substance due to its potential for abuse and addiction.

Scientific Research Applications

Biomass Conversion and Sustainable Materials

Conversion of Plant Biomass to Furan Derivatives :Research highlights the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), which is pivotal for sustainable material production. HMF and its derivatives are seen as potential replacements for non-renewable hydrocarbon sources, offering a new avenue for creating polymers, functional materials, and fuels from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Remediation and Waste Management

Dioxin Characterisation and Minimisation in Waste Incineration :The review on dioxin formation during municipal solid waste incineration discusses methods to minimize the formation of these toxic compounds. It emphasizes the importance of advanced incineration technology and end-of-pipe treatments to reduce dioxin emissions, protecting the environment and public health (Mckay, 2002).

properties

IUPAC Name

1-(3,5-dimethylphenoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-9(2)6-11(5-8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHQWAAMYKJUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenoxy)propan-2-amine hydrochloride

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